molecular formula C28H52N2O7 B583133 Stearoyl-NTA CAS No. 581064-76-8

Stearoyl-NTA

Cat. No.: B583133
CAS No.: 581064-76-8
M. Wt: 528.731
InChI Key: JAAUCYMGQJPQLE-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearoyl-Nitrilotriacetic Acid (Stearoyl-NTA) is a synthetic compound derived from nitrilotriacetic acid (NTA), a well-known chelating agent with a high affinity for metal ions such as Ca²⁺, Mg²⁺, and transition metals . The stearoyl moiety (C₁₈H₃₅COO−) is covalently attached to the NTA core, introducing amphiphilic properties that combine the hydrophilic metal-chelating functionality of NTA with the hydrophobic characteristics of a long-chain fatty acid.

Properties

IUPAC Name

2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)30-22-19-18-20-26(25(2)32)31(23-28(34)35)24-29(36)37/h26H,3-24H2,1-2H3,(H,30,33)(H,34,35)(H,36,37)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQKISBGDGBXIG-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)C)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)C)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-NTA typically involves the reaction of stearic acid with nitrilotriacetic acid. The process can be carried out under mild conditions with the use of catalysts to facilitate the reaction. One common method involves the esterification of stearic acid with nitrilotriacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Stearoyl-NTA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or peroxides under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions where the nitrotriacetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Stearoyl-NTA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Stearoyl-NTA involves its interaction with cell membranes and proteins. The nitrotriacetic acid moiety allows it to chelate metal ions, which can influence various biochemical pathways. This compound can also integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and ion transport .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Performance in Metal Chelation

Compound log K (Ca²⁺) log K (Mg²⁺) log K (Fe³⁺)
This compound* 10.2 9.8 12.1
NTA 10.7 10.4 15.6
OEG-NTA 10.5 10.2 15.3

*Inferred from NTA core properties; aggregation may reduce efficacy.

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